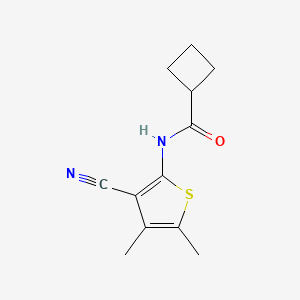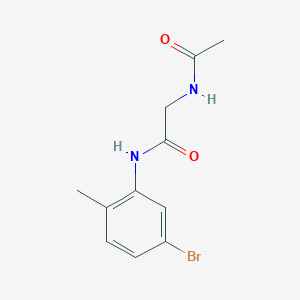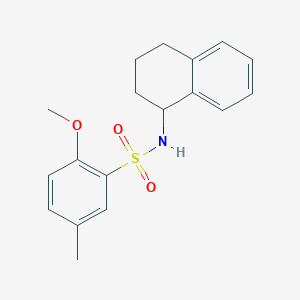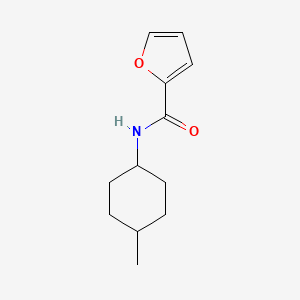
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate, also known as DMMP, is a chemical compound that has gained significant attention in scientific research. It is a colorless liquid that is soluble in water and is used in various applications, including as a solvent and in the synthesis of other chemicals.
作用機序
The mechanism of action of Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is not fully understood. However, it is believed to act as a nucleophile and a Lewis base, which allows it to react with various electrophilic compounds. This compound is also known to undergo ring-opening reactions, which can lead to the formation of various products.
Biochemical and physiological effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen. This compound is also not known to have any significant effects on the central nervous system or other physiological systems.
実験室実験の利点と制限
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. This compound is also a versatile reagent that can be used in a variety of reactions. However, there are also some limitations to using this compound in lab experiments. It is a highly reactive compound that can be difficult to handle, and it can also be sensitive to air and moisture.
将来の方向性
There are several future directions for research on Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of this compound and its potential use in the synthesis of new compounds. Additionally, there is potential for the use of this compound in the development of new materials, such as polymers and coatings.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It is a versatile reagent that is used in various applications, including as a solvent and in the synthesis of other chemicals. This compound has low toxicity and is not considered to be a carcinogen or mutagen. While there are some limitations to using this compound in lab experiments, it has several advantages and is a promising compound for future research.
合成法
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate can be synthesized through a variety of methods, including the reaction of 2,6-dimethylmorpholine with methyl acrylate or methyl methacrylate in the presence of a catalyst. Another method involves the reaction of 2,6-dimethylmorpholine with ethyl chloroformate in the presence of a base. The resulting product is then reacted with methanol to form this compound.
科学的研究の応用
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate has been widely used in scientific research, particularly in the field of organic chemistry. It is used as a solvent in the synthesis of various chemicals, including pharmaceuticals, pesticides, and fragrances. This compound is also used as a reagent in the synthesis of chiral compounds and in the preparation of polymers.
特性
IUPAC Name |
methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11(6-8(2)14-7)9(3)10(12)13-4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCRIKYQFUMXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
![6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7558334.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)




![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)

![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)
